Fmoc-D-Gln(Trt)-OH
Overview
Description
“Fmoc-D-Gln(Trt)-OH” is also known as N α-Fmoc- N δ-trityl-L-glutamine . It is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . The protection of glutamine with a trityl group helps prevent unwanted substitute products in the reactions .
Synthesis Analysis
“Fmoc-D-Gln(Trt)-OH” is a standard reagent for coupling glutamine into peptide sequences . It is used as a starting material in the Fmoc solid phase peptide synthesis of various compounds .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Gln(Trt)-OH” is C₃₉H₃₄N₂O₅ . It has a molar mass of 610.70 g/mol .Chemical Reactions Analysis
“Fmoc-D-Gln(Trt)-OH” is used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .Physical And Chemical Properties Analysis
“Fmoc-D-Gln(Trt)-OH” appears as a powder or crystals . It has a molar mass of 610.70 g/mol and its Hill Formula is C₃₉H₃₄N₂O₅ .Scientific Research Applications
Peptide Coupling in Aqueous Media : Fmoc-D-Gln(Trt)-OH, as part of N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles, is used for peptide coupling in aqueous media, allowing the creation of chiral dipeptides with high yield under mild reaction conditions (Katritzky et al., 2005).
Solid Phase Peptide Synthesis : It exhibits excellent synthesis characteristics in Fmoc solid-phase peptide synthesis. Its use in synthesizing peptides such as Somatostatin has demonstrated ease and efficiency with this approach (Mccurdy, 1989).
Chemical Protein Synthesis : This compound facilitates chemical protein synthesis by native chemical ligations, with the Fmoc group being stable to oxidative conditions and easily removable after ligation (Kar et al., 2020).
Synthesis of Protected Amino Acids : Fmoc-D-Gln(Trt)-OH is utilized in the synthesis of various protected amino acids, which are pivotal in peptide synthesis. It's particularly noted for its stability and efficiency in these processes (Nedev et al., 1993).
Reduction of Racemization in Peptide Synthesis : This compound is important in reducing racemization during peptide synthesis, ensuring the integrity and efficacy of the synthesized peptides (Kaiser et al., 1996).
Synthesis of Alzheimer's Aβ-Amyloid Peptide : It has been used in the synthesis of Alzheimer's Aβ-amyloid peptide, demonstrating its utility in synthesizing biologically significant peptides (Milton et al., 1997).
Formation of Peptide Thioamides : Fmoc-D-Gln(Trt)-OH is used in the formation of peptide thioamides, a process essential for creating specific peptide structures (Hoeg-Jensen et al., 1991).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGICUODAOGOMO-PGUFJCEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647444 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Gln(Trt)-OH | |
CAS RN |
200623-62-7 | |
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Fmoc-N'-trityl-D-glutamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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